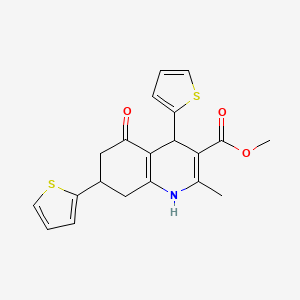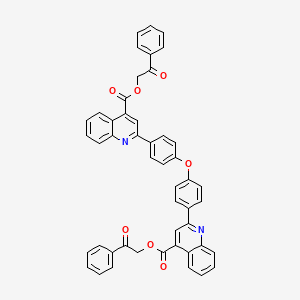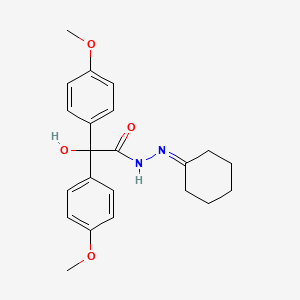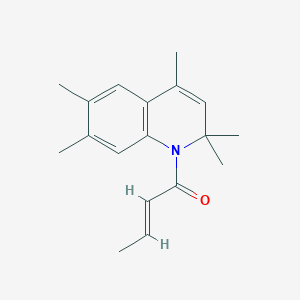![molecular formula C13H17BrN2O2 B11097382 N-{3-[acetyl(methyl)amino]propyl}-3-bromobenzamide](/img/structure/B11097382.png)
N-{3-[acetyl(methyl)amino]propyl}-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a formamido group, and a propyl chain linked to a methylacetamide moiety. Its molecular formula is C12H15BrN2O2, and it is often used in research settings due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE typically involves a multi-step process. One common method starts with the bromination of aniline to form 3-bromoaniline. This intermediate is then reacted with formic acid to introduce the formamido group, resulting in 3-bromophenylformamide. The next step involves the reaction of 3-bromophenylformamide with 3-aminopropylamine under controlled conditions to form N-{3-[(3-bromophenyl)formamido]propyl}amine. Finally, this intermediate is acetylated using acetic anhydride to yield N-{3-[(3-bromophenyl)formamido]propyl}-N-methylacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formamido and acetamide groups can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are often used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products are typically carboxylic acids and amines derived from the amide bonds.
Scientific Research Applications
N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the formamido and acetamide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-HYDROXYPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE
- N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE
- N-{3-[(3-CHLOROPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE
Uniqueness
N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}-N-METHYLACETAMIDE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it valuable for certain applications where bromine’s reactivity and properties are advantageous.
Properties
Molecular Formula |
C13H17BrN2O2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
N-[3-[acetyl(methyl)amino]propyl]-3-bromobenzamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-10(17)16(2)8-4-7-15-13(18)11-5-3-6-12(14)9-11/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,18) |
InChI Key |
NDRJWLKQIGEQON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCCNC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11097300.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B11097306.png)
![phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11097317.png)

![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11097331.png)


![N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11097348.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11097353.png)

![2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide](/img/structure/B11097367.png)
![5,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B11097369.png)

